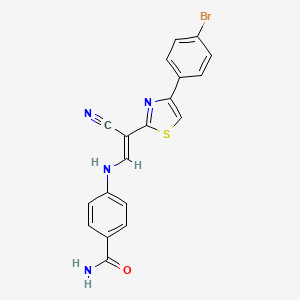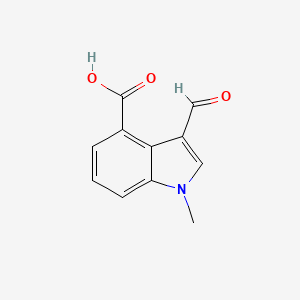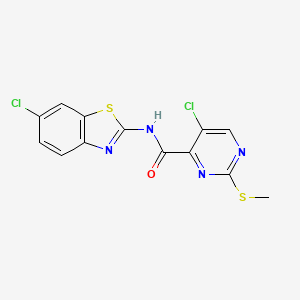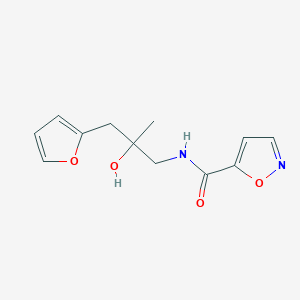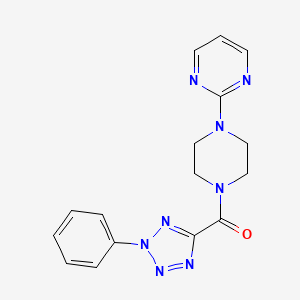
(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, also known as P2P, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antibacterial Applications
The synthesized compound belongs to the sartans family, and biphenyl tetrazole is a commonly used drug moiety in the treatment of hypertension. Research suggests that high blood pressure may be linked to bacterial infections. Chronic infections (viruses and bacteria) have shown a close association with hypertension . Investigating the antibacterial properties of this compound could be valuable for developing new therapeutic agents.
Antitubercular (Anti-TB) Applications
Given the global challenge of tuberculosis (TB), compounds with anti-TB activity are crucial. The same biphenyl tetrazole motif found in this compound has been used in drugs like valsartan, losartan, and A-81988, which act as selective antagonists of nonpeptide angiotensin II type 1 (AT1) receptors for hypertension treatment. Exploring the anti-TB potential of this compound could contribute to TB drug development .
Anticancer Applications
Molecular docking studies have investigated the anticancer properties of this compound against A549 cells. A549 is a human lung carcinoma cell line commonly used for cancer research. Understanding its interactions with cancer-related targets can guide further studies on its potential as an anticancer agent .
Multitarget Biological Activity
The compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, which shares a similar tetrazole moiety, exhibits multitarget biological activity. It has a high probability of acting as an analgesic, glycosylphosphatidylinositol inhibitor of phospholipase D, and antagonist of nicotine receptors. Investigating whether our compound shows similar multitarget effects could be promising .
Propiedades
IUPAC Name |
(2-phenyltetrazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-15(14-19-21-24(20-14)13-5-2-1-3-6-13)22-9-11-23(12-10-22)16-17-7-4-8-18-16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSPGBPJYOIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(4-methyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2592323.png)
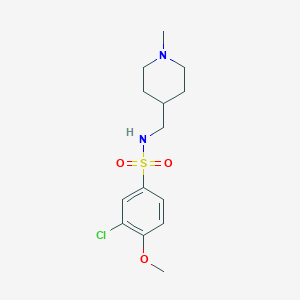
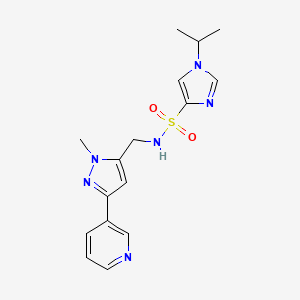
![[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2592326.png)
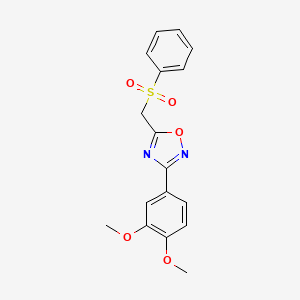
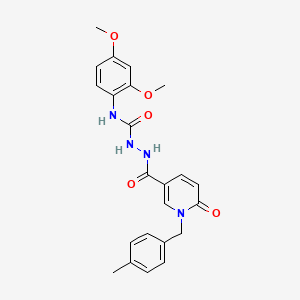
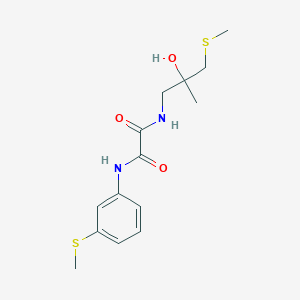
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)
